REACTION_CXSMILES
|
[Si](Cl)(Cl)(Cl)Cl.[N-:6]=[N+:7]=[N-:8].[Na+].[Br:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([NH2:20])=O)=[CH:13][CH:12]=1>C(#N)C>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]2[N:6]=[N:7][NH:8][N:20]=2)=[CH:13][CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[Si](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
FILTRATION
|
Details
|
filter off the solid
|
Type
|
WASH
|
Details
|
wash the solid with EtOAc
|
Type
|
WASH
|
Details
|
Wash the ester layer with water, saturated aq. sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(CC=2N=NNN2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |